molecular formula C6H15O6P B13799073 Tetrakis(hydroxymethyl)phosphonium acetate CAS No. 7580-37-2

Tetrakis(hydroxymethyl)phosphonium acetate

Cat. No.: B13799073
CAS No.: 7580-37-2
M. Wt: 214.15 g/mol
InChI Key: VELJAQNIUXJKSV-UHFFFAOYSA-M
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Description

Tetrakis(hydroxymethyl)phosphonium acetate is an organophosphorus compound widely used in various industrial and scientific applications. It is known for its flame-retardant properties and its role as a biocide in water treatment systems. The compound is characterized by its chemical formula, (C_8H_{20}O_8P_2), and is typically found as a white crystalline solid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrakis(hydroxymethyl)phosphonium acetate typically involves the reaction of phosphine with formaldehyde in the presence of acetic acid. The reaction proceeds as follows: [ \text{PH}_3 + 4 \text{H}_2\text{C=O} + \text{CH}_3\text{COOH} \rightarrow \text{[P(CH}_2\text{OH})_4]\text{CH}_3\text{COO} ]

Industrial Production Methods: Industrial production of this compound often involves a continuous process where phosphine gas is reacted with formaldehyde and acetic acid in a controlled environment. The reaction is typically carried out at temperatures ranging from 40°C to 60°C to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tetrakis(hydroxymethyl)phosphonium acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products:

Mechanism of Action

The mechanism of action of tetrakis(hydroxymethyl)phosphonium acetate involves its ability to interact with cellular components. The compound’s positively charged phosphorus atom allows it to bind to negatively charged microbial cell membranes, disrupting their integrity and leading to cell death. This electrostatic interaction is crucial for its biocidal activity .

Comparison with Similar Compounds

  • Tetrakis(hydroxymethyl)phosphonium chloride
  • Tetrakis(hydroxymethyl)phosphonium sulfate
  • Tris(hydroxymethyl)phosphine

Comparison: Tetrakis(hydroxymethyl)phosphonium acetate is unique due to its acetate anion, which imparts different solubility and reactivity characteristics compared to its chloride and sulfate counterparts. It is particularly favored in applications requiring lower toxicity and environmental impact .

Properties

CAS No.

7580-37-2

Molecular Formula

C6H15O6P

Molecular Weight

214.15 g/mol

IUPAC Name

tetrakis(hydroxymethyl)phosphanium;acetate

InChI

InChI=1S/C4H12O4P.C2H4O2/c5-1-9(2-6,3-7)4-8;1-2(3)4/h5-8H,1-4H2;1H3,(H,3,4)/q+1;/p-1

InChI Key

VELJAQNIUXJKSV-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C(O)[P+](CO)(CO)CO

Related CAS

124-64-1 (Parent)

Origin of Product

United States

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